4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C5H2ClF3N2O |
|---|---|
Molecular Weight |
198.53 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-2(12)1-10-4(11-3)5(7,8)9/h1,12H |
InChI Key |
XEZGTJZTUVYTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation Strategies for Pyrimidine Functionalization
The introduction of the trifluoromethyl group at the 2-position of the pyrimidine ring is a critical first step. Sodium trifluoromethanesulfinate (CF$$3$$SO$$2$$Na, Langlois reagent) has emerged as a preferred trifluoromethylation agent due to its stability and compatibility with aqueous conditions. In a representative protocol, uracil undergoes trifluoromethylation using CF$$3$$SO$$2$$Na in the presence of tert-butyl hydroperoxide (TBHP) and iron sulfate (FeSO$$4$$) as a catalyst. This reaction proceeds via a radical mechanism, generating 5-trifluoromethyluracil (5-TFU) as an intermediate. The use of water as a solvent in this step aligns with green chemistry principles, though subsequent chlorination steps often require aprotic solvents like phosphoryl chloride (POCl$$3$$).
Chlorination Techniques for Regioselective Substitution
Chlorination at the 4-position is typically achieved using POCl$$3$$ in the presence of phosphoric acid (H$$3$$PO$$4$$) and diisopropylethylamine (DIPEA). For example, 5-TFU reacts with POCl$$3$$ under reflux to yield 2,4-dichloro-5-trifluoromethylpyrimidine (5-TFP), a key intermediate. The reaction mechanism involves sequential nucleophilic substitutions, with H$$3$$PO$$4$$ acting as a proton source to stabilize intermediates. Achieving selectivity for the 4-position requires precise stoichiometric control, as excess POCl$$_3$$ may lead to over-chlorination.
Hydroxylation at the 5-Position: Hydrolysis and Functional Group Interconversion
The hydroxyl group at the 5-position is introduced via hydrolysis of a chloro or bromo precursor. In a method adapted from Chinese patent CN109467536A, 2-chloro-5-bromopyrimidine undergoes Grignard reaction with isopropylmagnesium chloride-lithium chloride complex, followed by quenching with tert-butyl dicarbonate (Boc$$_2$$O) to install a tert-butyl carboxylate group. Acidic hydrolysis with hydrochloric acid then yields 2-chloropyrimidine-5-carboxylic acid, demonstrating the feasibility of late-stage hydroxylation through carboxylate intermediates. For 4-chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine, analogous hydrolysis of a 5-chloro or 5-bromo intermediate under basic conditions (e.g., NaOH or KOH) could provide the desired hydroxyl group, though specific literature examples remain sparse.
Mechanistic Insights and Reaction Optimizations
Radical Pathways in Trifluoromethylation
The trifluoromethylation of uracil involves TBHP-initiated radical generation from CF$$3$$SO$$2$$Na, followed by addition to the pyrimidine ring. Computational studies suggest that the electron-deficient C5 position of uracil is more susceptible to radical attack, explaining the regioselectivity observed in 5-TFU formation. Side reactions, such as over-trifluoromethylation, are mitigated by maintaining reaction temperatures between 40–100°C and limiting reagent equivalents.
Chlorination Dynamics and Selectivity Control
During the chlorination of 5-TFU, POCl$$3$$ serves both as a chlorinating agent and solvent. The reaction proceeds through a two-step mechanism: initial protonation of the pyrimidine nitrogen by H$$3$$PO$$_4$$, followed by nucleophilic displacement of hydroxyl groups by chloride ions. DIPEA acts as a base, scavenging HCl byproducts and shifting the equilibrium toward product formation. Kinetic studies indicate that the 4-position is more reactive than the 2-position due to reduced steric hindrance, enabling selective monochlorination under optimized conditions.
Hydroxylation via Nucleophilic Substitution
The hydrolysis of halogenated pyrimidines to hydroxyl derivatives typically follows an S$$_N$$Ar (nucleophilic aromatic substitution) mechanism. For example, 5-bromo-2-chloropyrimidine reacts with aqueous hydroxide ions at elevated temperatures (80–100°C), where the bromide leaving group is displaced by a hydroxyl group. The electron-withdrawing effect of adjacent substituents (e.g., trifluoromethyl) enhances ring electrophilicity, accelerating the substitution process.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Chloro Group
The chloro group at position 4 undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the trifluoromethyl and hydroxyl groups. Key reactions include:
A. Amination
Reaction with primary or secondary amines (e.g., aniline, piperidine) in polar aprotic solvents (DMF, THF) yields 4-amino derivatives. For example:
B. Thioether Formation
Treatment with thiols (e.g., methyl mercaptan) in the presence of a base produces 4-alkyl/arylthio derivatives:
-
Example : Reaction with NaSH in ethanol yields 4-mercapto derivatives, which can be further alkylated .
C. Cross-Coupling Reactions
The chloro group participates in Suzuki-Miyaura couplings with aryl boronic acids:
-
Catalyst : Pd(PPh) or PdCl(dppf).
-
Conditions : Dioxane/HO, 80–100°C, 6–12 hours.
Functionalization of the C5 Hydroxyl Group
The hydroxyl group at position 5 can be modified via alkylation, acylation, or oxidation:
A. O-Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) with KCO in acetone.
-
Example : Methylation yields 5-methoxy derivatives in >90% yield .
-
Selectivity : Alkylation occurs exclusively at the hydroxyl group without affecting the chloro or trifluoromethyl groups .
B. O-Acylation
-
Reagents : Acetyl chloride or benzoyl chloride in pyridine.
C. Oxidation
Controlled oxidation with MnO or Dess-Martin periodinane converts the hydroxyl group to a ketone, though this is less common due to stability concerns .
Trifluoromethyl Group Reactivity
The C2 trifluoromethyl group is generally inert under standard conditions but can participate in:
A. Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the CF group may undergo defluorination or coupling with alkenes .
B. Directed Metalation
The CF group directs electrophilic substitution to the C5 position, enabling halogenation or nitration .
Ring Functionalization and Cyclocondensation
The pyrimidine ring can engage in cyclocondensation reactions:
A. β-Keto Ester Condensation
Reaction with β-keto esters under ultrasound irradiation forms fused pyrimidinone derivatives:
B. Triazine Coupling
Methyl 1,2,3-triazine-5-carboxylate reacts with amidines to form substituted pyrimidines, though this is less explored for the target compound .
Comparative Reactivity Data
Scientific Research Applications
4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key examples include:
Key Observations :
- Positional Isomerism : Relocating the trifluoromethyl group (e.g., to position 5 in 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine) alters steric hindrance and electronic distribution, impacting reactivity in substitution reactions .
- Functional Group Effects : Replacing the hydroxyl group with fluorine () or methoxymethyl () modulates solubility and bioavailability.
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in the target compound enables hydrogen bonding, increasing aqueous solubility compared to non-polar analogs like 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine .
- Lipophilicity: Compounds with methoxymethyl (e.g., 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine) or aromatic substituents (e.g., 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine) exhibit higher logP values, favoring membrane permeability .
- Stability : The iodo group in 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine confers instability under light or heat, contrasting with the hydroxy group’s relative inertness .
Antifungal and Insecticidal Activities
- Amide-Containing Analogs : Trifluoromethyl pyrimidines with amide moieties (e.g., derivatives in ) show moderate to excellent antifungal activity (IC₅₀: 0.5–10 μM) due to hydrogen bonding with fungal enzymes .
- Hydroxy vs. Nitro Groups: 4-Amino-2-chloro-5-nitro-6-(trifluoromethyl)pyrimidine () exhibits stronger insecticidal activity than the target compound, likely due to nitro group electrophilicity enhancing target binding .
Drug-Likeness and Bioavailability
- Computational studies on chromeno-pyrimidine derivatives () suggest that polar groups like hydroxyl improve oral bioavailability (calculated LogS: −2.5) compared to lipophilic analogs (LogS: −4.0) .
Biological Activity
4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by a trifluoromethyl group and hydroxyl substitution, positions it as a potential candidate in medicinal chemistry, particularly in the fields of antibacterial, antifungal, and anticancer research.
Chemical Structure
The molecular formula of this compound is CClFNO. Its structural representation is essential for understanding its biological interactions.
Antimicrobial Activity
Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess notable activity against various bacterial strains, including Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organism | Activity (MIC μg/mL) |
|---|---|---|
| This compound | E. coli | 8 |
| S. aureus | 4 | |
| C. albicans | 16 |
These results indicate that this compound may serve as an effective agent against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
The antifungal potential of pyrimidines has been explored extensively. Compounds with similar structures have shown efficacy against various fungal pathogens.
Table 2: Antifungal Activity Against Common Fungal Strains
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| This compound | B. cinerea | 96.76 |
| S. sclerotiorum | 82.73 |
These findings suggest that the compound could be utilized in agricultural applications or as a therapeutic agent against fungal infections .
Anticancer Activity
Emerging studies indicate that trifluoromethyl pyrimidines may exhibit anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and A549.
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | HeLa | 5 |
| A549 | 7 |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often linked to their structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and biological interactions, while hydroxyl groups can facilitate hydrogen bonding with biological targets.
Case Studies
- Antibacterial Study : A recent study synthesized a series of pyrimidine derivatives, including this compound, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent position on the pyrimidine ring in determining antimicrobial efficacy .
- Anticancer Research : Another investigation focused on the anticancer properties of trifluoromethyl-substituted pyrimidines, revealing their ability to inhibit tumor growth in vivo models significantly. The research indicated that these compounds could serve as lead structures for developing novel anticancer therapies .
Q & A
Basic Research Questions
Q. What analytical techniques are essential for confirming the structure and purity of 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine?
- Methodological Answer :
- HPLC : Use reversed-phase chromatography with conditions similar to "SQD-FA05" (retention time ~0.46 minutes) or "SMD-TFA05" (retention time ~0.95 minutes) for comparative analysis. Column selection (C18 vs. specialized phases) and mobile phase composition (e.g., TFA additives) significantly affect retention behavior .
- LCMS : Confirm molecular weight via [M+H]+ ions. For example, related pyrimidines show m/z values in the range of 179–197, depending on substituents .
- Purity Assessment : Ensure >95% purity using standardized HPLC protocols, as demonstrated for structurally analogous compounds .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Short-term storage at -4°C and long-term storage at -20°C to prevent degradation of reactive groups (e.g., hydroxy and chloro substituents) .
- Safety : Use gloves, protective eyewear, and fume hoods during handling. Avoid skin contact due to potential toxicity, as advised for chlorinated pyrimidines .
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to comply with environmental regulations .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Stepwise Functionalization : Start with a trifluoromethylpyrimidine core, followed by regioselective chlorination at the 4-position and hydroxylation at the 5-position. Reaction conditions (e.g., POCl3 for chlorination) must be optimized to avoid over-substitution .
- Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or in-line HPLC .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Standardized Conditions : Reproduce analytical methods exactly (e.g., HPLC gradients, LCMS ionization modes) to minimize variability. For example, retention times for similar pyrimidines differ by >0.5 minutes under varying conditions .
- Orthogonal Validation : Combine NMR (1H/13C, 19F for CF3 groups), X-ray crystallography (for unambiguous structural confirmation, as in and ), and high-resolution MS to resolve ambiguities .
Q. What strategies improve regioselectivity in halogenation reactions of trifluoromethylpyrimidines?
- Methodological Answer :
- Directing Groups : Utilize electron-withdrawing substituents (e.g., -CF3) to guide electrophilic attack. The 4-position is often more reactive due to the electronic effects of the trifluoromethyl group .
- Catalytic Systems : Explore Lewis acids (e.g., FeCl3) or microwave-assisted synthesis to enhance selectivity and reduce side reactions .
Q. How can computational methods aid in designing derivatives of this compound for biological activity?
- Methodological Answer :
- Molecular Docking : Use the compound’s 3D structure (from X-ray data in or 11) to predict binding affinities with target enzymes (e.g., kinases) .
- DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization. For example, the 5-hydroxy group may participate in hydrogen bonding critical for inhibitory activity .
Q. What experimental approaches validate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or radioactive assays to measure IC50 values against target kinases. Compare with known inhibitors (e.g., staurosporine) for potency benchmarks .
- Cellular Studies : Assess cytotoxicity and target engagement in cell lines via Western blotting (e.g., phosphorylation status of downstream proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
